molecular formula C17H13FN2O2 B2877377 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034226-65-6

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2877377
CAS RN: 2034226-65-6
M. Wt: 296.301
InChI Key: AFEJYISYUZKONT-UHFFFAOYSA-N
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Description

These compounds are novel derivatives designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They are part of an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The compounds were designed and synthesized as part of a series . Unfortunately, the specific synthesis process for “4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide” was not found.


Chemical Reactions Analysis

The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The specific chemical reactions involving “this compound” were not found.

Scientific Research Applications

Bioisosteric Applications

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has been investigated for its potential as a bioisostere in the development of 5-HT1F receptor agonists, which are relevant for treating conditions such as acute migraine. This compound was identified as part of a study exploring substituted furo[3,2-b]pyridines as novel bioisosteres for indole analogues. The research found that these compounds could achieve similar receptor affinity and improved selectivity compared to their indole counterparts, highlighting their potential in therapeutic applications (Mathes et al., 2004).

Structural Characterization and Chemical Properties

Another aspect of scientific research involving this compound focuses on its structural characterization and chemical properties. A study on a structurally similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, detailed its synthesis, characterization (including NMR, IR, MS, and X-ray crystallography), and crystallization properties. Such studies are crucial for understanding the compound's chemical behavior and potential applications in materials science and medicinal chemistry (Deng et al., 2013).

Neurological Research Applications

Research has also explored the use of fluorinated benzamides, including compounds similar to this compound, in neurological studies. For instance, a selective serotonin 1A (5-HT1A) molecular imaging probe based on a structurally related fluorinated benzamide was used in positron emission tomography (PET) studies to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This highlights the compound's potential utility in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).

Safety and Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that these compounds could be further explored for their potential in anti-tubercular therapy.

properties

IUPAC Name

4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-15-4-2-13(3-5-15)17(21)20-10-12-1-6-16(19-9-12)14-7-8-22-11-14/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJYISYUZKONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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